N-(4-BROMOPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(4-BROMOPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and thiomorpholine groups attached to a quinoline backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-BROMOPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves multiple steps, including the introduction of bromine and chlorine atoms, as well as the incorporation of the thiomorpholine group. The synthetic route typically starts with the preparation of the quinoline core, followed by the sequential addition of the bromophenyl and chlorophenyl groups. The thiomorpholine moiety is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-BROMOPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
N-(4-BROMOPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can be compared with other similar compounds, such as:
N-(4-BROMOPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: This compound lacks the chlorine atom, which may result in different chemical and biological properties.
N-(4-CHLOROPHENYL)-6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
N-(4-BROMOPHENYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: This compound has a morpholine group instead of a thiomorpholine group, which may influence its chemical and biological properties.
Properties
IUPAC Name |
[4-(4-bromoanilino)-6-chloroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3OS/c21-13-1-4-15(5-2-13)24-19-16-11-14(22)3-6-18(16)23-12-17(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLYHZRUQIHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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